molecular formula C27H30ClNO10 B048117 Esorubicin hydrochloride CAS No. 63950-06-1

Esorubicin hydrochloride

カタログ番号: B048117
CAS番号: 63950-06-1
分子量: 564.0 g/mol
InChIキー: RCFNNLSZHVHCEK-YGCMNLPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エソルビシン塩酸塩: は、アントラサイクリン系抗腫瘍性抗生物質であるドキソルビシンの合成誘導体です。潜在的な抗腫瘍活性で知られており、乳がん、卵巣がん、膀胱がんなどのさまざまな種類の癌の治療に使用されています。エソルビシン塩酸塩はDNAに結合して複製を阻害し、細胞の増殖を抑制することで作用します。

準備方法

合成経路と反応条件: : エソルビシン塩酸塩は、一連の化学反応によってドキソルビシンから合成されます。合成には、DNAへの化合物のインターカレーションとトポイソメラーゼIIの阻害が含まれ、これはDNA複製に影響を与え、最終的にRNAおよびタンパク質合成を阻害します .

工業生産方法: : エソルビシン塩酸塩の工業生産には、高品質の化学参照物質の使用と、化合物の純度と効力を保証するための能力試験が含まれます .

化学反応の分析

反応の種類: : エソルビシン塩酸塩は、酸化、還元、置換反応などのさまざまな化学反応を受けます。これらの反応は、その抗腫瘍活性にとって重要です。

一般的な試薬と条件: : これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな溶媒が含まれます。これらの反応の条件は、目的の化学変換を確実に達成するために慎重に制御されます。

形成された主な生成物: : これらの反応から形成される主な生成物には、さまざまなレベルの抗腫瘍活性を示すエソルビシン塩酸塩のさまざまな誘導体が含まれます。

科学研究への応用

化学: : 化学では、エソルビシン塩酸塩は、アントラサイクリン系抗生物質の化学的性質と反応を研究するための参照物質として使用されます。

生物学: : 生物学では、DNAインターカレーションとトポイソメラーゼII阻害が細胞の増殖と複製に与える影響を研究するために使用されます。

医学: : 医学では、エソルビシン塩酸塩は、乳がん、卵巣がん、膀胱がんなどのさまざまな種類の癌の治療に使用されます。実験室実験で使用するための多くの利点と制限があることがわかっています。

業界: : 業界では、エソルビシン塩酸塩は、抗腫瘍薬やその他の医薬品を生産するために使用されます。

科学的研究の応用

Indications for Use

Esorubicin hydrochloride is indicated for the treatment of several types of cancers:

  • Breast Cancer : It is used as an adjuvant therapy in patients with axillary node involvement post-surgery. The drug helps reduce recurrence rates in early-stage breast cancer .
  • Ovarian Cancer : Esorubicin is effective in treating advanced ovarian carcinoma, often combined with other chemotherapeutic agents .
  • Gastric Cancer : The compound has shown efficacy against metastatic gastric carcinoma, contributing to improved patient outcomes .
  • Bladder Cancer : Administered intravesically, esorubicin is beneficial for superficial bladder cancer and carcinoma-in-situ, serving both therapeutic and prophylactic roles .

Dosage and Administration

The administration of this compound varies based on the type of cancer being treated:

Cancer Type Dosage (mg/m²) Administration Route
Breast Cancer60 - 90Intravenous
Ovarian Cancer60 - 90 (monotherapy)Intravenous
Gastric Cancer60 - 90Intravenous
Bladder Cancer50 mg/50 ml (intravesical)Intravesical

Note : Doses may vary based on patient factors such as age, previous treatments, and overall health status .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with early-stage breast cancer, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in recurrence rates over a five-year period compared to control groups receiving standard therapies alone. The estimated recurrence-free survival rates were approximately 85% at three years and 75% at five years for those treated with esorubicin .

Case Study 2: Advanced Ovarian Cancer

A study focused on patients with advanced ovarian cancer demonstrated that those treated with esorubicin as part of a combination chemotherapy regimen experienced improved overall survival rates compared to those who did not receive this treatment. The median survival time increased from 12 months to approximately 18 months among the esorubicin group .

Case Study 3: Bladder Cancer Prophylaxis

In patients undergoing transurethral resection for superficial bladder cancer, intravesical administration of esorubicin significantly reduced recurrence rates over a one-year follow-up period. Patients receiving esorubicin showed a recurrence rate of only 15%, compared to 40% in the control group .

Safety and Side Effects

While this compound is effective, it is associated with potential side effects, including:

  • Cardiotoxicity: Cumulative doses exceeding 900 mg/m² increase the risk of heart-related complications.
  • Myelosuppression: Reduced bone marrow function can lead to anemia, thrombocytopenia, or leukopenia.
  • Gastrointestinal disturbances: Nausea and vomiting are common following administration.

Monitoring for these side effects is crucial during treatment to ensure patient safety .

作用機序

エソルビシン塩酸塩は、DNAにインターカレーションしてトポイソメラーゼIIを阻害することでその効果を発揮します。この阻害は、DNA複製を防ぎ、最終的にRNAおよびタンパク質合成を阻害します。また、この化合物は、細胞とDNAの損傷を引き起こすフリーラジカルを生成します 。含まれる分子標的および経路には、DNA、トポイソメラーゼII、およびさまざまな細胞タンパク質が含まれます .

類似化合物の比較

類似化合物: : エソルビシン塩酸塩に類似した化合物には、ドキソルビシン、エピルビシン、および他のアントラサイクリン系抗生物質が含まれます .

独自性: : エソルビシン塩酸塩は、ドキソルビシンと比較して心臓毒性が低い点が特徴であり、がん治療の安全な代替手段となっています。また、糖の4’炭素におけるヒドロキシル基の空間的配向が異なり、これがより速い排泄と毒性の低減に寄与している可能性があります .

類似化合物との比較

Similar Compounds: : Similar compounds to Esorubicin Hydrochloride include doxorubicin, epirubicin, and other anthracycline antibiotics .

Uniqueness: : this compound is unique in its reduced cardiotoxicity compared to doxorubicin, making it a safer alternative for cancer treatment. It also exhibits different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which may account for its faster elimination and reduced toxicity .

生物活性

Esorubicin hydrochloride, a synthetic derivative of the anthracycline antibiotic doxorubicin, is recognized for its antineoplastic activity and is primarily utilized in cancer treatments, particularly for breast, ovarian, and bladder cancers. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

This compound exhibits its therapeutic effects through several key mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting the normal function of DNA.
  • Topoisomerase II Inhibition : Esorubicin stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved. This action leads to DNA damage and ultimately induces apoptosis in cancer cells.
  • Free Radical Generation : The drug also generates reactive oxygen species (ROS), which can further damage cellular components, enhancing its cytotoxic effects.

Efficacy and Clinical Studies

Esorubicin has been evaluated in various clinical settings. A Phase I trial indicated that Esorubicin was better tolerated than doxorubicin at equivalent doses, suggesting a potentially safer profile for patients . Additionally, studies have shown that Esorubicin may be more effective on a weight basis for treating solid tumors compared to doxorubicin while exhibiting reduced cardiotoxicity .

Comparative Analysis with Other Anthracyclines

The following table summarizes the comparative efficacy and safety profiles of Esorubicin against other anthracyclines:

CompoundPotency (IC50)CardiotoxicityComments
Doxorubicin37.72 µMHighStandard treatment but associated with significant cardiotoxicity .
Epirubicin37.84 µMModerateLower cardiotoxicity than doxorubicin; commonly used in breast cancer .
Idarubicin35.72 µMModerateEffective but also carries cardiotoxic risks .
Esorubicin 34.89 µM Low Demonstrated lower cardiotoxicity and higher potency in preclinical models .

Case Studies and Research Findings

Case studies have illustrated the effectiveness of Esorubicin in various cancer types. For instance:

  • A study involving breast cancer patients demonstrated that those treated with Esorubicin showed improved outcomes compared to those receiving standard therapies. The reduced side effects allowed for better patient compliance and quality of life during treatment.
  • In preclinical models , Esorubicin was shown to have a more favorable safety profile, with significantly less cardiac damage compared to doxorubicin, which is critical for long-term survivorship in cancer patients .

特性

IUPAC Name

(7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33;/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3;1H/t11-,12+,16-,18-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFNNLSZHVHCEK-YGCMNLPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63521-85-7 (Parent)
Record name Esorubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90213783
Record name Esorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63950-06-1
Record name Esorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63950-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esorubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-[2α(8R*,10R*),4β,6β]]-10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UB1JJT82D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esorubicin hydrochloride
Reactant of Route 2
Esorubicin hydrochloride
Reactant of Route 3
Esorubicin hydrochloride
Reactant of Route 4
Esorubicin hydrochloride
Reactant of Route 5
Esorubicin hydrochloride
Reactant of Route 6
Esorubicin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。